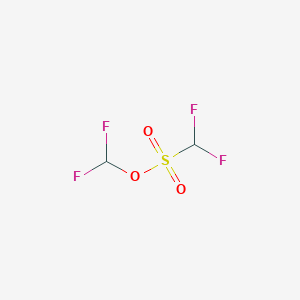
Difluoromethyl difluoromethanesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Difluoromethyl difluoromethanesulfonate is an organofluorine compound with the molecular formula C2H2F4O3S. It is known for its unique chemical properties, particularly its ability to act as a hydrogen-bond donor, making it a valuable compound in various chemical reactions and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of difluoromethyl difluoromethanesulfonate typically involves the reaction of difluoromethylating agents with methanesulfonic acid derivatives. . The reaction conditions often require the presence of a base and a suitable solvent to ensure the efficient formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation processes using metal-based catalysts. These processes are designed to optimize yield and purity while minimizing the use of hazardous reagents .
Chemical Reactions Analysis
Types of Reactions
Difluoromethyl difluoromethanesulfonate undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the difluoromethyl group is replaced by other nucleophiles.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Common reagents used in reactions with this compound include bases, nucleophiles, and oxidizing or reducing agents. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions may yield various difluoromethylated derivatives, while oxidation reactions could produce difluoromethyl sulfonates .
Scientific Research Applications
Difluoromethyl difluoromethanesulfonate has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of difluoromethyl difluoromethanesulfonate involves its ability to form strong hydrogen bonds with target molecules. This property allows it to interact with various molecular targets, including enzymes and receptors, thereby influencing their activity and function . The pathways involved in these interactions are often studied to understand the compound’s effects at the molecular level.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to difluoromethyl difluoromethanesulfonate include other difluoromethylated sulfonates and esters, such as difluoromethyl methanesulfonate and difluoromethyl benzenesulfonate .
Uniqueness
This compound is unique due to its specific combination of difluoromethyl and methanesulfonate groups, which confer distinct chemical properties. Its ability to act as a hydrogen-bond donor and its reactivity in various chemical reactions make it a valuable compound in both research and industrial applications .
Properties
CAS No. |
101817-80-5 |
|---|---|
Molecular Formula |
C2H2F4O3S |
Molecular Weight |
182.10 g/mol |
IUPAC Name |
difluoromethyl difluoromethanesulfonate |
InChI |
InChI=1S/C2H2F4O3S/c3-1(4)9-10(7,8)2(5)6/h1-2H |
InChI Key |
IGPXFQOUYIQWAO-UHFFFAOYSA-N |
Canonical SMILES |
C(OS(=O)(=O)C(F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















